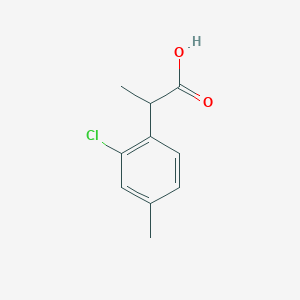

2-(2-Chloro-4-methylphenyl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-(2-chloro-4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H11ClO2/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |

InChI Key |

AWUIMEKCVLKZGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C(=O)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Chloro 4 Methylphenyl Propanoic Acid

Established Synthetic Routes and Strategies

The construction of the 2-(2-Chloro-4-methylphenyl)propanoic acid framework relies on established principles of organic synthesis, often involving multi-step sequences that build the molecule from simpler, commercially available precursors.

Multi-Step Organic Synthesis Pathways for Arylpropanoic Acids

The synthesis of 2-arylpropanoic acids typically involves several key transformations. A common approach begins with a suitably substituted benzene (B151609) derivative, in this case, 1-chloro-3-methylbenzene (m-chlorotoluene). One general pathway involves the conversion of an arylacetonitrile intermediate. For example, a process might start with the chlorination of a starting material like p-xylene (B151628) to form p-methylbenzyl chloride, which is then converted to p-methylbenzyl cyanide through a nitrilation reaction. google.com This arylacetonitrile is a key intermediate that can be methylated at the alpha-position to introduce the propionitrile (B127096) structure, which is subsequently hydrolyzed to the desired propanoic acid. google.com

Another established route involves the Friedel-Crafts acylation of the aromatic ring. For instance, a synthesis could begin by condensing toluene (B28343) with propionyl chloride to yield p-methyl propiophenone. google.com This ketone can then undergo a series of reactions, including bromination and methoxycarbonylation, followed by hydrolysis to form the 2-arylpropanoic acid structure. google.com While these multi-step sequences are effective, they can be lengthy and sometimes generate significant waste, prompting the development of more streamlined catalytic methods. google.comgoogle.com

A more direct approach to methylation of aryl acetic acid derivatives utilizes dimethyl carbonate (DMC). orgsyn.org This method avoids the low selectivity often seen with other methylating agents by proceeding through a methoxy (B1213986) carbonylated intermediate, leading to high yields of the desired monomethylated product. orgsyn.org

Catalytic Approaches in Arylpropanoic Acid Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce reaction steps. Palladium-catalyzed reactions are particularly prominent in the synthesis of 2-arylpropanoic acids. mdpi.com A flexible and efficient two-step, one-pot procedure involves a palladium-catalyzed Heck coupling of an aryl bromide with ethylene (B1197577) to form a styrene (B11656) derivative. mdpi.com This intermediate is then directly subjected to hydroxycarbonylation using the same palladium catalyst to yield the final 2-arylpropanoic acid with high regioselectivity. mdpi.com

The choice of ligand for the palladium catalyst is critical for achieving high yields. Novel phosphine (B1218219) ligands have been developed that significantly improve the efficiency of both the Heck reaction and the subsequent carbonylation step. mdpi.com These catalytic systems offer a more direct and atom-economical alternative to traditional multi-step syntheses. mdpi.com

| Catalyst System | Reaction Sequence | Key Features |

| Palladium(II) acetate (B1210297) / NISPCDPP | 1. Heck coupling of aryl bromide with ethylene. 2. Hydroxycarbonylation of the resulting styrene. | One-pot, two-step procedure with high chemo- and regioselectivity. mdpi.com |

| Palladium complexes with TPPTS | Hydroxycarbonylation of alkenes. | State-of-the-art catalyst systems, including heterogeneous options supported on acidic resins. mdpi.com |

Hydrolysis and Functional Group Interconversions in Synthesis

Functional group interconversion is a fundamental concept in organic synthesis, referring to the conversion of one functional group into another. fiveable.meimperial.ac.uk This is a critical strategy in the synthesis of this compound, particularly in the final step. Many synthetic routes generate a precursor such as a nitrile or an ester, which must be converted to the final carboxylic acid. google.comorgsyn.org

Enantioselective Synthesis and Stereocontrol

Like many profens, this compound possesses a chiral center at the alpha-position of the carboxylic acid. The different enantiomers often exhibit distinct pharmacological activities. viamedica.pl Therefore, methods to control the stereochemistry and produce single enantiomers are of significant importance.

Asymmetric Catalysis for Chiral Propanoic Acid Derivatives

Asymmetric catalysis aims to create a specific enantiomer directly by using a chiral catalyst during a key bond-forming step. rsc.orgrsc.org This approach avoids the need to separate enantiomers from a racemic mixture, making it a highly efficient strategy. For 2-arylpropanoic acids, several asymmetric catalytic methods have been developed, including asymmetric hydrogenation of prochiral unsaturated 2-aryl carboxylic acids and asymmetric carbonylation reactions. tandfonline.com

Chiral ligands, often based on scaffolds like ferrocene, play a pivotal role in these processes. researchgate.net These ligands coordinate to a metal center (e.g., rhodium, ruthenium) to create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. researchgate.net Another approach involves the use of chiral solvents or chiral frustrated Lewis pairs (FLPs) to induce enantioselectivity in catalytic reactions. rsc.orgnih.gov Non-enzymatic kinetic resolution using chiral acyl-transfer catalysts like (+)-benzotetramisole also provides an effective route to separate enantiomers of similar compounds. mdpi.com

Chemoenzymatic and Biocatalytic Resolution Techniques for Enantiomers

Biocatalysis offers a powerful and environmentally benign alternative for obtaining enantiomerically pure profens. acs.org The most common strategy is the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for its separation from the unreacted enantiomer. nih.govresearchgate.net

Lipases are the most widely used enzymes for this purpose, valued for their stability in organic solvents and high enantioselectivity. nih.govresearchgate.netnih.gov The resolution can be performed in two primary ways:

Enantioselective Esterification: A racemic mixture of the carboxylic acid is reacted with an alcohol in the presence of a lipase. The enzyme catalyzes the esterification of one enantiomer at a much faster rate, leaving the other enantiomer as the unreacted acid. nih.govnih.gov

Enantioselective Hydrolysis: A racemic ester of the profen is treated with water in the presence of a lipase. The enzyme selectively hydrolyzes one ester enantiomer back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. nih.govresearchgate.net

Lipases from various microbial sources, such as Candida rugosa, Candida antarctica (Lipase B), and Pseudomonas sp., have been extensively studied for the resolution of profens. nih.govresearchgate.netnih.gov More recently, the use of whole-cell catalysts, which avoids the need for enzyme purification, has been explored as a more cost-effective method for industrial production. frontiersin.org

| Enzyme Source | Resolution Method | Key Findings |

| Candida antarctica Lipase B (CALB) | Enantioselective acetylation | Highly selective, affording products with high enantiomeric excess. nih.gov |

| Candida rugosa Lipase | Enantioselective esterification or hydrolysis | Widely used biocatalyst for resolving racemic mixtures of profens. nih.govresearchgate.net |

| Pseudomonas sp. Lipase | Enantioselective esterification/hydrolysis | Can be immobilized on membranes for use in continuous flow reactors. researchgate.net |

| Engineered Esterases (bHSL family) | Kinetic resolution of profen esters | Protein engineering can invert and enhance enantioselectivity for desired (S)-isomers. frontiersin.org |

These chemoenzymatic and biocatalytic methods are crucial for producing the single, biologically active enantiomers of chiral drugs like this compound. nih.govnih.gov

Diastereoselective Synthetic Strategies

The synthesis of specific stereoisomers of 2-arylpropanoic acids is of significant interest due to the differential biological activity often exhibited by enantiomers. viamedica.pl Diastereoselective strategies are employed to control the formation of the chiral center at the second carbon of the propanoic acid chain. These methods often involve the temporary incorporation of a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of subsequent reactions. wikipedia.org

One prominent approach involves the use of chiral oxazolidinones, often referred to as Evans' auxiliaries. researchgate.net In this methodology, the carboxylic acid is converted into an N-acyl oxazolidinone. The steric bulk of the substituent on the oxazolidinone ring effectively shields one face of the resulting enolate, directing incoming electrophiles (such as an alkylating agent) to the opposite face with high diastereoselectivity. After the desired stereocenter is set, the chiral auxiliary can be cleaved and recovered for reuse. wikipedia.orgsigmaaldrich.com

Another effective strategy is catalytic asymmetric synthesis, which avoids the use of stoichiometric chiral reagents. nih.gov For instance, the asymmetric hydrovinylation of vinyl arenes can produce 3-arylbutenes with high enantiomeric excess. nih.gov These intermediates can then be transformed into the desired 2-arylpropanoic acids through oxidative degradation. nih.gov The choice of chiral ligand is crucial for achieving high stereoselectivity in the initial hydrovinylation step. nih.gov

Below is a table summarizing the key aspects of these diastereoselective strategies.

| Strategy | Description | Key Components | Outcome |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of a new chiral center. wikipedia.orgnih.gov | Evans' Oxazolidinones, Camphorsultam, Pseudoephedrine. wikipedia.org | High diastereomeric excess (d.e.). The auxiliary is typically recoverable. wikipedia.org |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer of the product. nih.gov | Chiral ligands with transition metals (e.g., Palladium, Nickel), Chiral Phosphoric Acids. nih.govnih.gov | High enantiomeric excess (e.e.) with catalytic quantities of the chiral source. nih.gov |

Green Chemistry Principles in the Synthesis of Arylpropanoic Acids

The application of green chemistry principles to the synthesis of arylpropanoic acids aims to create more sustainable and environmentally benign manufacturing processes. mdpi.com This involves a focus on maximizing the efficiency of reactions and minimizing the generation of hazardous waste. nih.gov

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Traditional multi-step syntheses of arylpropanoic acids, such as the original six-step Boots synthesis of Ibuprofen, often suffer from poor atom economy, generating significant amounts of waste. researchgate.netdoaj.orgugal.ro

Modern synthetic routes prioritize catalytic processes over stoichiometric ones to improve atom economy. researchgate.net For example, the Boots-Hoechst-Celanese (BHC) synthesis of Ibuprofen is a three-step catalytic process with a much-improved atom economy of approximately 77%, compared to the 40% of the original Boots process. doaj.orgmonash.edu This streamlined approach minimizes waste by ensuring that a larger percentage of the starting materials becomes part of the final product. monash.edu The primary by-product in the BHC process is acetic acid, which can be recovered and utilized elsewhere, potentially increasing the atom economy to nearly 100%. ugal.ro

The following table compares the atom economy of the traditional "brown" synthesis of Ibuprofen with the greener BHC method.

| Synthesis Route | Number of Steps | Atom Economy | Key Features |

| Boots Synthesis (Brown) | 6 | ~40% researchgate.netdoaj.org | Utilizes stoichiometric reagents like aluminum trichloride, generating large amounts of waste. doaj.orgmonash.edu |

| BHC Synthesis (Green) | 3 | ~77% (up to 100% with by-product recovery) doaj.orgugal.ro | Employs catalytic steps (e.g., HF catalysis) and recycles key reagents. ugal.romonash.edu |

Research into greener synthesis of arylpropanoic acids focuses on replacing hazardous solvents with more benign alternatives. encyclopedia.pub This includes using solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or exploring solvent-free reaction conditions where possible. mdpi.comencyclopedia.pub The pharmaceutical industry is increasingly adopting solvent recovery and recycling programs to minimize waste and reduce environmental impact. emergingpub.comcopadata.com

Beyond solvent choice, a holistic approach to waste minimization involves optimizing reaction conditions to reduce the formation of by-products, implementing continuous manufacturing processes to improve efficiency, and finding applications for unavoidable by-products. emergingpub.comcopadata.comlongdom.org

The table below provides a general comparison of traditional solvents versus greener alternatives.

| Category | Examples | Environmental/Safety Concerns | Greener Alternatives |

| Halogenated Solvents | Dichloromethane, Chloroform | Toxic, suspected carcinogens, environmentally persistent. | Water, Supercritical CO₂, 2-Methyltetrahydrofuran (2-MeTHF). |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High boiling points making removal difficult, reproductive toxicity concerns. | Cyrene, Dimethyl carbonate. |

| Aromatic Hydrocarbons | Benzene, Toluene | Benzene is a known carcinogen; Toluene is less toxic but still a VOC. | Toluene (used sparingly), Anisole. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Highly flammable, potential for peroxide formation. | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME). |

Mechanistic Investigations of Reactions Involving 2 2 Chloro 4 Methylphenyl Propanoic Acid

Detailed Analysis of Reaction Mechanisms

The reaction mechanisms involving 2-(2-chloro-4-methylphenyl)propanoic acid are dictated by the three principal functional components of the molecule: the substituted aromatic ring, the carboxylic acid group, and the chiral center at the alpha-carbon of the propanoic acid moiety. Reactions can be broadly categorized based on which part of the molecule is the primary site of transformation.

Reactions at the Aromatic Ring: These primarily involve electrophilic and nucleophilic aromatic substitution, where the existing substituents (chloro, methyl, and the propanoic acid side chain) influence the rate and position of the incoming group.

Reactions of the Carboxylic Acid Group: This functionality is susceptible to nucleophilic acyl substitution, allowing for transformations like esterification and amidation. The mechanism typically involves the activation of the carbonyl group to facilitate attack by a nucleophile.

Reactions involving the Propanoic Acid Side-Chain: The alpha-carbon is a stereocenter, and its reactions can be subject to stereoelectronic control. Furthermore, the benzylic position is susceptible to radical reactions or oxidation under certain conditions.

The interplay between these regions allows for a diverse range of chemical behaviors. For instance, the electronic effects of the ring substituents can influence the acidity of the carboxylic proton, while the steric bulk of the side chain can affect the accessibility of adjacent positions on the aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Chloromethylphenyl Moiety

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. total-synthesis.com The regiochemical outcome of such reactions on the this compound ring is determined by the cumulative directing effects of the three substituents. fiveable.me

-CH(CH₃)COOH (Propanoic acid side-chain): As an alkyl group, it is an activating group and directs incoming electrophiles to the ortho and para positions.

-CH₃ (Methyl group): This is also an activating, ortho-, para- directing group.

-Cl (Chloro group): This is a deactivating group due to its inductive electron-withdrawing effect but is also an ortho-, para- director because of resonance electron donation. khanacademy.org

The positions on the ring are numbered relative to the propanoic acid group (C1). The chloro group is at C2 and the methyl group at C4. The available positions for substitution are C3, C5, and C6.

Position C6: ortho to the propanoic acid group and ortho to the chloro group.

Position C5: meta to the propanoic acid group, meta to the chloro group, and ortho to the methyl group.

Position C3: ortho to the propanoic acid group, meta to the methyl group, and meta to the chloro group.

Considering the directing effects, the most activated positions are C5 (ortho to the activating methyl group) and C6 (ortho to the activating alkyl side chain). The C3 position is generally less favored. Steric hindrance from the bulky propanoic acid side chain may disfavor substitution at the C6 position, making C5 a likely major product in many EAS reactions. youtube.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on the ring by a nucleophile. masterorganicchemistry.com This reaction is generally difficult for aryl halides like chlorobenzene (B131634) unless the ring is activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org The this compound molecule lacks such strong activating groups; both the methyl and the alkyl side chain are electron-donating.

Therefore, nucleophilic substitution to replace the chloro group would require harsh reaction conditions (e.g., high temperature and pressure) or proceed through an alternative mechanism like the formation of a benzyne (B1209423) intermediate. youtube.com The reaction proceeds via a two-step addition-elimination sequence through a negatively charged Meisenheimer complex intermediate. libretexts.org The presence of electron-donating groups destabilizes this intermediate, slowing the reaction.

Chemical Transformations of the Propanoic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a key site for chemical transformations, primarily through nucleophilic acyl substitution.

Esterification

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. A common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The mechanism begins with the protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester. researchgate.net

The rate of esterification is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. ceon.rs

| Alcohol | Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 4-6 h | Methyl 2-(2-chloro-4-methylphenyl)propanoate |

| Ethanol | H₂SO₄ | Reflux, 4-6 h | Ethyl 2-(2-chloro-4-methylphenyl)propanoate |

| Isopropanol (B130326) | H₂SO₄ | Reflux, 6-8 h | Isopropyl 2-(2-chloro-4-methylphenyl)propanoate |

Amidation

Amidation, the formation of an amide from the carboxylic acid and an amine, typically requires activation of the carboxylic acid as amines are less reactive nucleophiles than alcohols and are basic. Direct reaction by heating is possible but can be inefficient. A common laboratory method involves converting the carboxylic acid into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the amide. google.com Alternative methods use coupling reagents that generate an activated intermediate in situ. researchgate.netorganic-chemistry.org

| Amine | Activating Agent | Typical Conditions | Product |

|---|---|---|---|

| Ammonia (B1221849) (NH₃) | SOCl₂ | Step 1: Reflux with SOCl₂. Step 2: Add excess NH₃ at 0°C. | 2-(2-Chloro-4-methylphenyl)propanamide |

| Methylamine (CH₃NH₂) | SOCl₂ | Step 1: Reflux with SOCl₂. Step 2: Add CH₃NH₂. | N-methyl-2-(2-chloro-4-methylphenyl)propanamide |

| Dimethylamine ((CH₃)₂NH) | (COCl)₂ | Step 1: Room temp with (COCl)₂. Step 2: Add (CH₃)₂NH. | N,N-dimethyl-2-(2-chloro-4-methylphenyl)propanamide |

Oxidation and Reduction Chemistry of Substituted Arylpropanoic Acid Systems

Oxidation

The substituted arylpropanoic acid system has several sites that can undergo oxidation.

Aromatic Side-Chain: The benzylic carbon (the carbon atom attached to the aromatic ring) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can cleave the C-C bond, oxidizing the side chain to a carboxylic acid. This would convert this compound to 2-chloro-4-methylbenzoic acid. libretexts.org

Methyl Group on the Ring: The methyl group attached to the aromatic ring can also be oxidized to a carboxylic acid group by strong oxidizing agents, which would yield 2-chloro-4-carboxy-phenylpropanoic acid.

Propanoic Acid Moiety: The carboxylic acid group itself is generally resistant to further oxidation under standard conditions. However, oxidative decarbonylation has been observed for propionic acid in certain catalytic systems. researchgate.net

Reduction

Reduction reactions can target the carboxylic acid, the aromatic ring, or the aryl halide.

Carboxylic Acid Group: The carboxylic acid can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. The product would be 2-(2-chloro-4-methylphenyl)propan-1-ol.

Aromatic Ring: The aromatic ring is generally resistant to reduction but can be hydrogenated under high pressure and temperature with a metal catalyst (e.g., Rhodium on carbon). A Birch reduction (using sodium or lithium in liquid ammonia with an alcohol) could also be employed, which would reduce the ring to a non-conjugated diene.

Aryl Halide: The carbon-chlorine bond can be cleaved via catalytic hydrogenation (hydrodehalogenation), typically using a palladium catalyst (e.g., Pd/C) and a source of hydrogen. This would reduce the compound to 2-(4-methylphenyl)propanoic acid. organic-chemistry.org

Computational and Theoretical Chemistry Studies of 2 2 Chloro 4 Methylphenyl Propanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. scilit.comresearchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. nih.gov By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and other key properties. researchgate.net For 2-(2-chloro-4-methylphenyl)propanoic acid, DFT calculations, often employing basis sets like 6-311++G(d,p), would be used to optimize the molecular geometry to its lowest energy state. orientjchem.org This process provides detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. nih.gov

Furthermore, DFT is instrumental in calculating various molecular properties that govern the chemical behavior of the compound. These properties include dipole moment, polarizability, and thermodynamic parameters such as enthalpy and Gibbs free energy. nih.gov Such calculations are vital for predicting how the molecule will interact with its environment and other chemical species. researchgate.net

Table 1: Calculated Molecular Properties of this compound (Illustrative DFT Data)

| Property | Value | Unit |

| Optimized Energy | -1025.45 | Hartrees |

| Dipole Moment | 2.85 | Debye |

| Polarizability | 25.67 | ų |

| Enthalpy | -1025.30 | Hartrees |

| Gibbs Free Energy | -1025.35 | Hartrees |

Note: These values are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.com

For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The distribution of these orbitals is influenced by the substituent groups on the phenyl ring—the electron-withdrawing chloro group and the electron-donating methyl group—as well as the propanoic acid moiety. This analysis helps in predicting the molecule's behavior in chemical reactions. karazin.ua

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy | Unit |

| HOMO | -6.78 | eV |

| LUMO | -1.23 | eV |

| Energy Gap (ΔE) | 5.55 | eV |

Note: These values are illustrative and represent typical data obtained from quantum chemical calculations for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other species. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. youtube.com Typically, red and yellow areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.netyoutube.com Green regions denote neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the chlorine atom, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. researchgate.net This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics and Conformation Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time.

Molecules with rotatable bonds, such as the propanoic acid side chain in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the flexible dihedral angles and calculating the potential energy at each step.

The resulting potential energy surface reveals the low-energy, stable conformations (local minima) and the transition states between them. Energy minimization techniques are then used to locate the exact geometry of the most stable conformer, which corresponds to the global minimum on the potential energy surface. Understanding the preferred conformation is essential as it often dictates the molecule's biological activity and physical properties.

In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The carboxylic acid group is a strong hydrogen bond donor and acceptor, suggesting that hydrogen bonding plays a significant role in the intermolecular interactions of this compound. orientjchem.org

Molecular dynamics simulations can be used to model the aggregation behavior of multiple molecules, providing insights into how they self-assemble in different environments. By simulating a system of molecules over time, MD can predict the formation of dimers, clusters, and larger aggregates, and characterize the nature and strength of the intermolecular interactions that stabilize these structures. This information is valuable for understanding properties such as solubility, crystal packing, and melting point.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. By simulating the behavior of molecules, researchers can anticipate the outcomes of experimental spectroscopic techniques, aiding in the interpretation of complex spectra and the confirmation of molecular structures. Methodologies such as Density Functional Theory (DFT) are frequently employed for these purposes, offering a balance between accuracy and computational cost.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. Computational calculations can predict the frequencies of these vibrations, which correspond to specific molecular motions such as stretching, bending, and twisting of chemical bonds. These predictions are invaluable for assigning the peaks observed in experimental IR and Raman spectra.

For a molecule like this compound, characteristic vibrational frequencies would be expected for the carboxylic acid group (O-H and C=O stretching), the aromatic ring (C-H and C=C stretching), and the bonds involving the chlorine atom and the methyl group. A hypothetical data table based on typical frequency ranges for these functional groups is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity (IR) | Predicted Activity (Raman) |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | ~3500 | Strong | Weak |

| C-H stretch (Aromatic) | ~3100-3000 | Medium | Strong |

| C-H stretch (Methyl/Alkyl) | ~2980-2850 | Medium | Medium |

| C=O stretch (Carboxylic Acid) | ~1750 | Very Strong | Medium |

| C=C stretch (Aromatic Ring) | ~1600-1450 | Medium-Strong | Strong |

Note: The data in this table is illustrative and not based on actual published calculations for the specific compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C. Computational chemistry can predict the chemical shifts of these nuclei, which are highly sensitive to the electronic structure surrounding them.

Similar to vibrational frequency calculations, the prediction of NMR chemical shifts typically begins with a geometry optimization of the molecule using a method like DFT. Subsequently, the NMR shielding tensors are calculated for each nucleus. The chemical shift is then determined by comparing the calculated shielding of a nucleus in the molecule to the shielding of a nucleus in a reference compound, commonly tetramethylsilane (B1202638) (TMS).

For this compound, distinct chemical shifts would be predicted for the protons and carbons of the phenyl ring, the propanoic acid moiety, and the methyl group. The presence of the electronegative chlorine atom and the carboxylic acid group would significantly influence the chemical shifts of nearby nuclei.

Although specific computational studies predicting the NMR chemical shifts for this compound were not found in the available literature, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is provided below to demonstrate the expected format and nature of such computational data.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS) for this compound

¹H NMR

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | ~11-12 |

| Aromatic CH | ~7.0-7.5 |

| CH (propanoic acid) | ~3.7-4.0 |

| CH₃ (propanoic acid) | ~1.5 |

¹³C NMR

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~175-180 |

| Aromatic C-Cl | ~130-135 |

| Aromatic C (other) | ~120-140 |

| CH (propanoic acid) | ~40-45 |

| CH₃ (propanoic acid) | ~15-20 |

Note: The data in this table is illustrative and not based on actual published calculations for the specific compound.

Advanced Analytical Chemistry for Characterization and Quantification

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-(2-Chloro-4-methylphenyl)propanoic acid. Unlike nominal mass spectrometry, HRMS provides the accurate mass of the molecular ion with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula, a critical first step in structural confirmation.

The molecular formula for this compound is C₁₀H₁₁ClO₂. The expected exact mass of the molecular ion can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ³⁵Cl, ¹⁶O).

Table 1: Theoretical Isotopic Masses for HRMS

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁶O | 15.994915 |

| ³⁵Cl | 34.968853 |

Based on these values, the theoretical monoisotopic mass of the neutral molecule [M] is approximately 198.0447 Da. In positive-ion mode electrospray ionization (ESI-HRMS), the compound is often observed as the protonated molecule [M+H]⁺, while in negative-ion mode, it is observed as the deprotonated molecule [M-H]⁻.

The fragmentation pattern in mass spectrometry provides further structural information. For propanoic acid derivatives, characteristic fragmentation includes the loss of the carboxyl group (–COOH) or parts thereof. Common fragments observed for arylpropanoic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxylic acid moiety, leading to the formation of a stable benzylic cation. The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion and any chlorine-containing fragments is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. It provides information on the connectivity of atoms and their chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would include:

A singlet for the methyl group on the phenyl ring.

Signals in the aromatic region corresponding to the three protons on the substituted phenyl ring. Their splitting pattern (e.g., doublets, doublet of doublets) reveals their relative positions.

A quartet for the single proton on the propanoic acid chain (CH), split by the adjacent methyl group.

A doublet for the methyl group on the propanoic acid chain (CH₃), split by the adjacent single proton.

A broad singlet for the acidic proton of the carboxylic acid group (COOH), which may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of chemically distinct carbon environments. For this molecule, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts provide insight into the nature of each carbon atom (e.g., aromatic, aliphatic, carbonyl).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 12.0 | 175 - 185 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-C | - | 130 - 140 |

| Aromatic C-H | 7.0 - 7.5 | 125 - 135 |

| Propanoic CH | 3.5 - 4.0 | 40 - 50 |

| Phenyl CH₃ | 2.0 - 2.5 | 15 - 25 |

| Propanoic CH₃ | 1.4 - 1.6 | 15 - 25 |

Note: These are estimated ranges and can vary based on solvent and other experimental conditions.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals. COSY identifies protons that are spin-coupled to each other, confirming the connectivity within the propanoic acid side chain and the relative positions of aromatic protons. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. Each technique provides a unique "fingerprint" based on the vibrational modes of the molecule's bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing bonds to vibrate. Key characteristic absorption bands for this compound include:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, indicates the presence of the carbon-chlorine bond.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this molecule, Raman spectroscopy would be particularly useful for observing the aromatic ring vibrations and the C-Cl stretch, which often produce strong Raman signals.

X-ray Crystallography for Single Crystal Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure.

The analysis yields detailed information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the phenyl ring relative to the propanoic acid side chain.

Stereochemistry: Absolute confirmation of the R or S configuration if a single enantiomer is crystallized.

Crystal Packing: How the molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding between the carboxylic acid groups of adjacent molecules.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the second carbon of the propanoic acid chain, it exists as a pair of enantiomers (R and S forms). Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric excess (% ee) of a sample. This is particularly important in pharmaceutical contexts, where enantiomers can have different biological activities.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Common methods include:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method. CSPs based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or macrocyclic antibiotics are frequently used for separating arylpropanoic acids. The mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol).

Gas Chromatography (GC): Chiral GC can also be used, often after derivatizing the carboxylic acid to a more volatile ester. The stationary phases are typically cyclodextrin (B1172386) derivatives.

The detector response for each enantiomer is integrated, and the enantiomeric excess is calculated using the formula: % ee = [([R] - [S]) / ([R] + [S])] × 100 (or vice versa), where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.

Environmental Chemistry and Degradation Pathways of Arylpropanoic Acids

Microbial Degradation Mechanisms and Enzymatic Pathways

The microbial breakdown of arylpropanoic acids is a critical process governing their persistence in soil and water. The degradation of these compounds is often initiated by microbial consortia rather than single species, with different microorganisms performing sequential steps in the degradation pathway.

Research on the structurally related herbicide Mecoprop (B166265) shows that synergistic microbial communities are essential for its degradation. nih.govnih.gov A community comprising Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter species has been shown to utilize mecoprop as a sole carbon and energy source, whereas none of the individual species could do so alone. nih.govnih.gov This suggests that the degradation of 2-(2-Chloro-4-methylphenyl)propanoic acid would likely also rely on the combined metabolic activities of diverse microbial populations.

The enzymatic pathways for arylpropanoic acid degradation typically involve several key steps:

Side-Chain Oxidation: The degradation often begins with the modification of the propanoic acid side chain.

Hydroxylation: Enzymes known as dioxygenases introduce hydroxyl (-OH) groups onto the aromatic ring, making it more susceptible to cleavage. This is a common strategy used by bacteria to destabilize the stable benzene (B151609) ring. nih.gov

Ring Cleavage: The hydroxylated ring is then opened by other dioxygenase enzymes. For chlorinated catechols, which are common intermediates, this cleavage can occur via a "modified" ortho-pathway to prevent the formation of reactive, dead-end products. nih.gov

Funneling to Central Metabolism: The aliphatic products resulting from ring cleavage are further processed by a series of enzymes and funneled into central metabolic pathways like the Krebs cycle. researchgate.net

For many arylpropanoic acids, the degradation is enantioselective. For example, a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer unaffected. researchgate.net This stereoselectivity is enzyme-driven and has significant implications for the environmental persistence and potential biological activity of the remaining enantiomer. Carboxylesterases are a major group of enzymes involved in the stereoselective synthesis and degradation of these compounds. nih.govnih.gov

Abiotic Degradation Processes: Photolysis and Hydrolysis

In addition to microbial action, abiotic processes contribute to the transformation of arylpropanoic acids in the environment. Photolysis (degradation by light) and hydrolysis (reaction with water) are the most significant abiotic pathways.

Photolysis: Many 2-arylpropanoic acids can absorb ultraviolet (UV) radiation from sunlight, which can initiate their degradation, particularly in surface waters. nih.gov The primary photochemical degradation routes often involve:

Decarboxylation: The loss of the carboxyl group (-COOH) from the propanoic acid side chain.

Dechlorination: The cleavage of the carbon-chlorine bond, replacing the chlorine atom with a hydroxyl group or a hydrogen atom. This is a common pathway for many chlorinated aromatic pollutants.

Ring Modification: Photochemical reactions can also lead to the formation of hydroxylated byproducts on the aromatic ring.

The rate of photolysis is highly dependent on environmental conditions such as water depth, turbidity, pH, and the presence of natural photosensitizing substances like humic acids.

Hydrolysis: Hydrolysis is the cleavage of a chemical bond by the addition of water. The carbon-carbon bond linking the phenyl ring to the propanoic acid group in this compound is generally stable and not susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). However, some of its transformation products, particularly those formed via photolysis or microbial action that result in ester linkages, could be more susceptible to hydrolysis. The compound is a weak acid, and its solution in water can be corrosive to some metals in the presence of moisture. chemicalbook.com

Identification and Characterization of Transformation Products

The degradation of this compound, whether biotic or abiotic, is expected to produce a series of intermediate compounds known as transformation products (TPs). Identifying these TPs is crucial for a complete environmental risk assessment, as they can sometimes be more mobile or toxic than the parent compound.

Based on the degradation pathways of similar molecules, several potential TPs can be hypothesized. For example, the microbial degradation of the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid) is known to produce 4-chloro-2-methylphenol as a primary metabolite through the cleavage of the ether bond. aloki.hu Following this logic, microbial or photolytic action on this compound could lead to the products outlined in the table below.

| Parent Compound | Degradation Pathway | Potential Transformation Product | Chemical Structure of TP |

|---|---|---|---|

| This compound | Microbial Hydroxylation & Side-Chain Cleavage | 3-Chloro-5-methylcatechol | C₇H₇ClO₂ |

| This compound | Photolytic/Microbial Dechlorination | 2-(4-Methylphenyl)propanoic acid | C₁₀H₁₂O₂ |

| This compound | Photolytic Decarboxylation | 1-Chloro-2-ethyl-5-methylbenzene | C₉H₁₁Cl |

| This compound | Microbial Ring Cleavage Product | Aliphatic acids and aldehydes | Various |

This table presents hypothetical transformation products based on known degradation pathways of structurally similar compounds.

Environmental Fate Modeling and Persistence Assessment in Various Media

Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in different environmental compartments such as air, water, soil, and sediment. nih.govnih.gov These models use a compound's physicochemical properties along with environmental parameters to estimate its behavior. For this compound, key properties influencing its fate would include:

Soil Adsorption Coefficient (Koc): This value indicates the tendency of a chemical to bind to organic matter in soil. A higher Koc suggests lower mobility and potential for leaching into groundwater. For acidic compounds, sorption is highly influenced by soil pH and organic matter content. nih.gov

Degradation Half-Life (DT50): This is the time it takes for 50% of the compound to degrade in a specific medium (e.g., soil, water). The half-life of the related herbicide Mecoprop in sandy loam soil can range from 3 to 20 days, depending on temperature. chemicalbook.com Persistence is highly variable and depends on the presence of adapted microbial communities and favorable environmental conditions (temperature, moisture, pH). nih.govisws.org.in

Water Solubility: This affects how the compound dissolves and moves with water.

Vapor Pressure: This determines the likelihood of the compound volatilizing into the atmosphere.

Quantitative Structure-Activity Relationship (QSAR) models, such as the OPERA models developed by the US EPA, can predict these and other environmental fate endpoints based on the chemical's molecular structure. osti.gov Such models are invaluable when experimental data is scarce.

The persistence of this compound in the environment will be dictated by a combination of its susceptibility to microbial degradation, photolysis, and its tendency to partition between soil, water, and air. In soil, its persistence would be highly dependent on the soil type, organic matter content, pH, and the presence of acclimated microorganisms capable of its degradation. nih.gov In aquatic systems, photolysis in sunlit surface waters could be a significant removal mechanism, while in groundwater, where light is absent, microbial degradation would be the primary determinant of its fate. researchgate.net

| Parameter | Influence on Environmental Fate |

|---|---|

| Soil Organic Carbon (OM) | Higher OM generally increases adsorption, reducing mobility and bioavailability. |

| Soil pH | Affects the compound's charge and thus its solubility and adsorption; also influences microbial activity. |

| Temperature | Higher temperatures generally increase the rates of both microbial and abiotic degradation. chemicalbook.com |

| Sunlight Exposure | Crucial for photolytic degradation in surface waters and on soil surfaces. |

| Microbial Population | The presence of adapted microorganisms is the primary driver of biodegradation. nih.gov |

| Moisture | Essential for microbial activity and can influence hydrolysis rates. |

Structure Reactivity Relationship Studies of 2 2 Chloro 4 Methylphenyl Propanoic Acid

Influence of Chlorine and Methyl Substituents on Chemical Reactivity

The reactivity of the aromatic ring in 2-(2-chloro-4-methylphenyl)propanoic acid towards electrophilic substitution is modulated by the combined influence of the ortho-chloro and para-methyl substituents. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring, making it less susceptible to electrophilic attack compared to benzene. Conversely, the methyl group is an electron-donating group (+I effect and hyperconjugation), which activates the aromatic ring.

In addition to inductive effects, the chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This resonance effect increases the electron density at the ortho and para positions relative to the chlorine atom. science.govjptcp.comchempedia.inforesearchgate.net Since the methyl group is at the para position and the chlorine is at the ortho position relative to the propanoic acid substituent, their directing effects for further substitution on the ring are complex. The methyl group strongly directs incoming electrophiles to its ortho and para positions (the carbon bearing the chlorine and the carbon adjacent to the propanoic acid). The chlorine atom, despite being deactivating, also directs incoming electrophiles to its ortho and para positions. science.govjptcp.comchempedia.inforesearchgate.net The ultimate regioselectivity of an electrophilic aromatic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

To quantify these effects, the Hammett equation can be employed, which relates the reaction rates and equilibrium constants of substituted aromatic compounds to the electronic properties of their substituents. masterorganicchemistry.comwikipedia.org The Hammett substituent constants (σ) for the chloro and methyl groups provide a measure of their electron-donating or -withdrawing capabilities.

Table 1: Hammett Substituent Constants for Chloro and Methyl Groups

| Substituent | Position | σ | Effect |

|---|---|---|---|

| Chlorine | meta | 0.37 | Electron-withdrawing |

| Chlorine | para | 0.23 | Electron-withdrawing |

| Methyl | meta | -0.07 | Electron-donating |

| Methyl | para | -0.17 | Electron-donating |

Data sourced from established Hammett constant tables.

Stereochemical Effects on Reaction Pathways and Outcomes

The presence of a chiral center at the second carbon of the propanoic acid chain in this compound gives rise to two enantiomers: (S)-2-(2-chloro-4-methylphenyl)propanoic acid and (R)-2-(2-chloro-4-methylphenyl)propanoic acid. The stereochemistry at this center can significantly influence the reaction pathways and the properties of the resulting products, particularly in reactions involving other chiral molecules or catalysts.

Reactions involving the carboxylic acid group, such as esterification with a chiral alcohol, will lead to the formation of diastereomers. These diastereomers will have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by techniques like chromatography. The rates of formation of these diastereomers can also differ, a phenomenon known as kinetic resolution.

Similarly, in reactions where the chiral center influences the approach of a reagent to the aromatic ring or the carboxyl group, stereoselectivity may be observed. For instance, in enzyme-catalyzed reactions, one enantiomer may react preferentially or exclusively over the other due to the specific three-dimensional arrangement of the active site of the enzyme. Many 2-arylpropionic acids, a class of compounds to which this compound belongs, exhibit stereoselective metabolism in biological systems. researchgate.net

Table 2: Potential Diastereomeric Products from Esterification with a Chiral Alcohol

| Enantiomer of Acid | Chiral Alcohol | Diastereomeric Ester Product |

|---|---|---|

| (S)-2-(2-chloro-4-methylphenyl)propanoic acid | (R)-Alcohol | (S,R)-Ester |

| (S)-2-(2-chloro-4-methylphenyl)propanoic acid | (S)-Alcohol | (S,S)-Ester |

| (R)-2-(2-chloro-4-methylphenyl)propanoic acid | (R)-Alcohol | (R,R)-Ester |

Electronic and Steric Effects of Substituents on Aromatic Ring and Propanoic Acid Reactivity

The electronic effects of the chlorine and methyl substituents have a pronounced impact on the reactivity of both the aromatic ring and the propanoic acid moiety. As discussed, the interplay of inductive and resonance effects modifies the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic attack.

The acidity of the propanoic acid is a direct consequence of these electronic effects. The electron-withdrawing chlorine atom at the ortho position can stabilize the negative charge of the carboxylate anion through its -I effect, thus increasing the acidity. The electron-donating methyl group at the para position has the opposite effect, destabilizing the anion and decreasing acidity. The proximity of the chloro group to the carboxylic acid side chain suggests its influence on acidity might be more significant than that of the more distant para-methyl group.

Steric effects also play a crucial role. The ortho-chloro substituent can sterically hinder the approach of reagents to the adjacent propanoic acid group. This steric hindrance can decrease the rate of reactions such as esterification, where a bulky alcohol needs to access the carbonyl carbon. Similarly, in electrophilic aromatic substitution, the ortho-chloro group can influence the regioselectivity by sterically disfavoring substitution at the adjacent position on the ring. youtube.comleah4sci.com The size of the attacking electrophile will also be a determining factor in the outcome of such reactions. leah4sci.com

Table 3: Summary of Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect on Ring | Electronic Effect on Acidity | Steric Effect on Propanoic Acid |

|---|---|---|---|---|

| Chlorine | ortho | Deactivating (-I > +R) | Acid-strengthening (-I) | Significant hindrance |

Role in Advanced Organic Synthesis and Materials Science

Building Block for Complex Chemical Architectures

The 2-arylpropanoic acid scaffold is a fundamental component in the synthesis of many complex, biologically active molecules. Compounds with this core structure serve as foundational building blocks from which larger and more intricate chemical architectures are assembled. The specific arrangement of substituents on the phenyl ring, such as the chloro and methyl groups in 2-(2-Chloro-4-methylphenyl)propanoic acid, allows for precise control over the steric and electronic properties of the final product.

For instance, analogous structures are central to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of Loxoprofen, a widely used NSAID, relies on a key intermediate, 2-(4-Chloromethylphenyl) propionic acid, which is structurally very similar. google.com This highlights how the phenylpropanoic acid unit is a critical platform for building pharmacologically active agents. Furthermore, other complex therapeutic molecules, such as the antihistamine drug Bilastine, are synthesized using a 2-methyl-2-phenylpropanoic acid derivative as a starting point. google.com These examples underscore the role of the propanoic acid moiety as a versatile building block for elaborate molecular designs.

The general importance of propanoic acid derivatives is also seen in synthetic biology, where they can be attached to larger biomolecules to serve as artificial substrate binding domains or to create new functionalities in proteins. mdpi.com

Precursor for Novel Synthetic Intermediates

The reactivity of this compound allows it to serve as a precursor for a variety of novel synthetic intermediates. The functional groups on the molecule—the carboxylic acid, the aromatic ring, and the methyl group—can all be chemically modified to create new derivatives for subsequent reaction steps.

Research on analogous compounds demonstrates common synthetic transformations. For example, 2-(4-methylphenyl)propanoic acid can be readily converted into more reactive intermediates. One such transformation is the bromination of the methyl group to yield 2-(4-(bromomethyl)phenyl)propanoic acid. nih.gov This intermediate can then be used to link the phenylpropanoic acid core to other molecular fragments, such as (benz)azolylthiols, to create new families of compounds with potential dual antibacterial and COX inhibitory activities. nih.gov

Another key application is in the synthesis of intermediates for NSAIDs like Loxoprofen, where 2-(4-methylphenyl)propanoic acid is chlorinated to produce the key intermediate 2-(4-chloromethylphenyl)propanoic acid. google.com These transformations showcase a clear strategy where a simple phenylpropanoic acid is converted into a more functionalized intermediate tailored for building complex target molecules. Similarly, various benzoyl propanoic acids serve as precursors for synthesizing heterocyclic compounds like pyridazinones, which have applications as agrochemicals and cardiovascular drugs. researchgate.net

The following table outlines representative transformations of a related compound, 2-(4-methylphenyl)propanoic acid, into key synthetic intermediates.

| Starting Material | Reagents | Intermediate Product | Application |

| 2-(4-methylphenyl)propanoic acid | Bromine (Br₂), HBr in Ethyl Acetate (B1210297) | 2-(4-(bromomethyl)phenyl)propanoic acid | Synthesis of thioether derivatives nih.gov |

| 2-(p-tolyl)propionic acid | Chlorine (Cl₂) with illumination in petroleum ether | 2-(4-Chloromethylphenyl) propionic acid | Key intermediate for Loxoprofen synthesis google.com |

| p-Xylene (B151628) | 1. Chlorination 2. Cyanation 3. Methylation 4. Hydrolysis | 2-(4-methylphenyl)propanoic acid | Synthesis of Ibuprofen-class intermediates google.com |

Applications in the Development of New Materials and Chemical Methodologies

While direct applications of this compound in materials science are not well-documented, the broader class of 2-arylpropanoic acids is integral to the development of new chemical methodologies, particularly in pharmaceutical manufacturing. Research often focuses on improving the synthesis of these valuable compounds, leading to innovations in reaction efficiency and sustainability.

For example, efforts to synthesize Loxoprofen and other NSAIDs have led to the development of shorter, higher-yielding production processes with less waste. google.com Methodologies have been devised to create key intermediates, such as 2-(4-alkylphenyl)propanoic acids, using efficient Friedel-Crafts reactions that avoid high temperatures and pressures, thereby aligning with the principles of green chemistry. google.com

The synthesis of libraries of novel 2-phenylpropionic acid derivatives represents a methodological approach to drug discovery. By systematically modifying the core structure and evaluating the resulting compounds for biological activity, researchers can develop structure-activity relationships. This methodology was used to create new derivatives of 2-phenylpropionic acid that were evaluated as dual COX-inhibitory and antibacterial agents, demonstrating a systematic approach to developing multifunctional therapeutic compounds. nih.gov Similarly, derivatives of Loxoprofen have been synthesized to create safer NSAIDs with lower gastric side effects, showcasing a methodology focused on improving the safety profile of existing drugs. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.